molecular formula C22H25N3O3S B2733248 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-74-2

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2733248
CAS No.: 631853-74-2
M. Wt: 411.52
InChI Key: JZWNWHVZDIOGEO-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a distinctive structure that integrates a pyrimidoquinoline core with various functional groups. This unique arrangement makes it an intriguing subject for scientific research in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. One of the synthetic routes includes:

  • Formation of the Pyrimidine Core: : This is achieved through a cyclization reaction involving appropriate starting materials such as aminopyrimidine derivatives.

  • Introduction of the Butylthio Group: : Sec-butylthiol is introduced via nucleophilic substitution using appropriate electrophilic agents.

  • Addition of the Methoxyphenyl Group: : This step involves coupling reactions using reagents like aryl halides and organometallic catalysts.

Industrial Production Methods

In an industrial setting, large-scale production may involve optimized conditions including higher temperatures and pressures, specialized catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can help in reducing double bonds or other reducible groups in the structure.

  • Substitution: : Nucleophilic substitution is common, especially where the sec-butylthio group is involved.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with catalysts like palladium on carbon.

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products

The products vary based on the reaction type, but could include oxidized derivatives, reduced forms, or substituted analogs with new functional groups.

Scientific Research Applications

The compound finds applications across various disciplines:

  • Chemistry: : As a model compound in studying reaction mechanisms and synthesizing new materials.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its potential pharmacological effects, possibly acting as a lead compound for drug development.

  • Industry: : Used in the development of specialty chemicals and as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The specific mechanism of action depends on the biological context. Generally, it might interact with cellular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the sec-butylthio and methoxyphenyl groups can significantly influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the methoxy group, which may affect its biological activity.

  • 2-(sec-butylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Similar structure but with the methoxy group at a different position.

  • 2-(butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Substitutes sec-butylthio with butylthio.

Unique Features

The combination of the sec-butylthio and methoxyphenyl groups at specific positions gives 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione unique physical and chemical properties, potentially leading to distinct biological activities.

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Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-7-5-8-14(11-13)28-3)18-15(23-20)9-6-10-16(18)26/h5,7-8,11-12,17H,4,6,9-10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNWHVZDIOGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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